(2E)-3-(4-chlorophenyl)-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide (2E)-3-(4-chlorophenyl)-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.: 108941-01-1
VCID: VC4591755
InChI: InChI=1S/C19H19ClN2O2/c1-13(2)21-19(24)17(12-14-8-10-16(20)11-9-14)22-18(23)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,21,24)(H,22,23)/b17-12+
SMILES: CC(C)NC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2
Molecular Formula: C19H19ClN2O2
Molecular Weight: 342.82

(2E)-3-(4-chlorophenyl)-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide

CAS No.: 108941-01-1

Cat. No.: VC4591755

Molecular Formula: C19H19ClN2O2

Molecular Weight: 342.82

* For research use only. Not for human or veterinary use.

(2E)-3-(4-chlorophenyl)-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide - 108941-01-1

Specification

CAS No. 108941-01-1
Molecular Formula C19H19ClN2O2
Molecular Weight 342.82
IUPAC Name N-[(E)-1-(4-chlorophenyl)-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]benzamide
Standard InChI InChI=1S/C19H19ClN2O2/c1-13(2)21-19(24)17(12-14-8-10-16(20)11-9-14)22-18(23)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,21,24)(H,22,23)/b17-12+
Standard InChI Key CBPYXHFHCCFJMW-SFQUDFHCSA-N
SMILES CC(C)NC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2

Introduction

Molecular Formula and Weight

Assuming a similar structure to methyl (2E)-3-(4-chlorophenyl)-2-(phenylformamido)prop-2-enoate , which has a molecular weight of 315.7 g/mol, the target compound would likely have a molecular weight close to this value, adjusted for the replacement of the methyl ester group with an isopropyl amide group.

Synthesis

Synthesis of such compounds typically involves condensation reactions between appropriate amine and acid derivatives. For example, the synthesis of (2E)-3-(4-chlorophenyl)-N-(2-phenylethyl)prop-2-enamide might involve reacting a 4-chlorophenylacryloyl chloride with a phenylethylamine .

Spectroscopic Analysis

Spectroscopic methods such as IR, NMR, and mass spectrometry are crucial for identifying and characterizing organic compounds. For instance, the IR spectrum would likely show absorption bands corresponding to the amide and formamide groups, while NMR would provide detailed information about the molecular structure.

Stability and Reactivity

The stability and reactivity of the compound would depend on its functional groups. The presence of a phenylformamido group could influence its reactivity in certain chemical reactions, potentially affecting its stability under different conditions.

Biological Activity

While specific biological activity data for (2E)-3-(4-chlorophenyl)-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide is not available, compounds with similar structures might exhibit biological activities such as enzyme inhibition or interaction with biological targets, depending on their molecular design.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Features
(2E)-3-(4-chlorophenyl)-N-(2-phenylethyl)prop-2-enamideC17H16ClNO285.8Phenylethyl group attached to nitrogen
Methyl (2E)-3-(4-chlorophenyl)-2-(phenylformamido)prop-2-enoateC17H14ClNO3315.7Phenylformamido group, methyl ester
Hypothetical Target CompoundNot specifiedEstimated around 300-320Isopropyl group attached to nitrogen, phenylformamido group

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